2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine
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Overview
Description
2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a phenoxy group at the 4-position, and a piperazin-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-4-chloro-6-piperazin-1-ylpyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential acetylcholinesterase inhibitory activity.
4-phenylpiperazine derivatives: Known for their wide range of biological activities.
Uniqueness
2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxy group and a piperazin-1-yl group on the pyrimidine ring makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-17-14(19-9-7-16-8-10-19)11-15(18-12)20-13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJKDNARJCVJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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